ST1936

Übersicht

Beschreibung

This compound has garnered significant interest due to its high affinity for the 5-HT6 receptor, with a Ki value of 13 nM . It is primarily used in scientific research to investigate the functions of the 5-HT6 receptor and its potential therapeutic applications.

Vorbereitungsmethoden

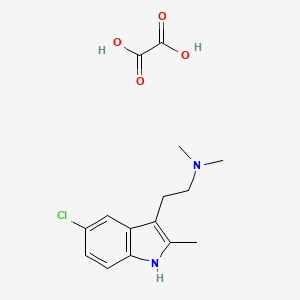

Synthetic Routes and Reaction Conditions: The synthesis of ST1936 involves the reaction of 5-chloro-2-methylindole with N,N-dimethylethanolamine. The reaction typically occurs under controlled conditions to ensure the selective formation of the desired product. The process involves the use of appropriate solvents and catalysts to facilitate the reaction and achieve high yields .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Arten von Reaktionen: ST1936 unterliegt hauptsächlich Reaktionen, die typisch für Indolderivate sind, darunter:

Oxidation: Der Indolring kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Indolstickstoff oder an der Ethylaminseitenkette.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können verwendet werden.

Substitution: Reagenzien wie Alkylhalogenide oder Acylchloride können Substitutionsreaktionen fördern.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel kann die Oxidation zu Indol-2,3-dion-Derivaten führen, während Substitutionsreaktionen verschiedene N-substituierte Indolderivate erzeugen können .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement

Research indicates that ST1936 may enhance cognitive function through its action on the 5-HT6 receptor. This receptor's activation has been linked to improved learning and memory processes. Preclinical studies have demonstrated that agonists like this compound can potentially reverse cognitive deficits associated with neurodegenerative diseases .

Antidepressant Effects

The modulation of serotonin and norepinephrine by this compound suggests its potential as an antidepressant. Animal studies have shown that it can produce antidepressant-like effects, which may be beneficial in treating major depressive disorders .

Neuropharmacological Studies

This compound serves as a valuable tool in neuropharmacological research for understanding the role of the 5-HT6 receptor in various brain functions. Its ability to selectively activate this receptor allows researchers to explore its effects on different neurotransmitter systems and their implications for psychiatric disorders .

Case Study 1: Cognitive Improvement in Alzheimer's Models

A study investigated the effects of this compound on cognitive performance in animal models of Alzheimer's disease. The results indicated that treatment with this compound led to significant improvements in memory tasks compared to control groups, suggesting its potential utility as a therapeutic agent for cognitive deficits associated with Alzheimer's .

Case Study 2: Antidepressant-Like Activity

In another study focusing on depressive behaviors, this compound was administered to rodents subjected to chronic stress models. The findings revealed that animals treated with this compound exhibited reduced depressive symptoms and increased exploratory behavior, supporting its potential role as an antidepressant .

Data Tables

| Study Focus | Key Findings |

|---|---|

| Cognitive Improvement | Enhanced memory performance in Alzheimer's models |

| Antidepressant Activity | Reduced depressive symptoms in stress models |

Biologische Aktivität

ST1936 is a novel compound recognized for its high affinity as a selective agonist of the 5-HT6 serotonin receptor. This receptor plays a crucial role in various neurobiological processes, including neurotransmitter release and neural regeneration. Understanding the biological activity of this compound is essential for its potential therapeutic applications, particularly in neurodegenerative diseases and psychiatric disorders.

This compound operates primarily through selective activation of the 5-HT6 receptor, which is predominantly expressed in regions such as the striatum and nucleus accumbens. This activation influences dopaminergic and noradrenergic signaling pathways, which are critical in regulating mood, cognition, and motor functions.

Key Findings from Research Studies

-

Dopamine and Noradrenaline Release :

- A study demonstrated that systemic administration of this compound resulted in a dose-dependent increase in the release of dopamine (DA) and noradrenaline (NA) in the nucleus accumbens (NAc) and medial prefrontal cortex (PFCX). This effect was inhibited by specific 5-HT6 receptor antagonists, indicating that the actions of this compound are indeed mediated through these receptors .

- Neural Stem Cell Regeneration :

- Electrophysiological Effects :

Affinity and Selectivity

This compound exhibits nanomolar affinity for the 5-HT6 receptor with Ki values reported at:

This selectivity underscores its potential as a therapeutic agent with reduced off-target effects compared to less selective compounds.

Study on Antidepressant-Like Activity

A significant study explored this compound's potential antidepressant-like effects. The findings indicated that activation of the 5-HT6 receptor may lead to behavioral changes associated with depression models in rats. The results suggest that targeting this receptor could provide new avenues for treating mood disorders .

Summary Table of Key Research Findings

Eigenschaften

IUPAC Name |

2-(5-chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2/c1-9-11(6-7-16(2)3)12-8-10(14)4-5-13(12)15-9/h4-5,8,15H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYMELKKLOFABL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001045649 | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210-81-7 | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1210-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ST-1936 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001210817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-N,N,2-trimethyl-1H-indole-3-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ST-1936 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R5ZNV2CHC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ST1936 interact with its target and what are the downstream effects?

A: this compound acts as a selective agonist of the serotonin-6 (5-HT6) receptor. [, , ] This means it binds to the 5-HT6 receptor and activates it, mimicking the effects of serotonin at this specific receptor subtype. While the exact downstream mechanisms are still being investigated, studies have shown that this compound binding to 5-HT6 receptors can lead to:

- Increased cAMP production []

- Increased intracellular calcium levels []

- Activation of ERK1/2 and Fyn kinases []

- Activation of RhoA-dependent pathways, leading to morphological changes in cells, particularly increased dendritic protrusion density and size in hippocampal neurons. []

Q2: What is known about the structural characterization of this compound?

A: While the provided abstracts don't delve into specific spectroscopic data for this compound, its chemical name is 2-(5 chloro-2-methyl-1H-indol-3-yl)-N,N-dimethylethanamine. [] Determining the molecular formula and weight from this name would require a chemical structure drawing and calculation. For detailed spectroscopic information, referring to chemical databases or the primary literature on this compound synthesis would be necessary.

Q3: What are the effects of this compound on the activity of dopaminergic neurons?

A3: Studies show that this compound has varying effects on dopaminergic neurons depending on the brain region:

- Substantia nigra pars compacta (SNc): Systemic administration of this compound did not affect the basal firing activity of dopaminergic neurons in this region. []

- Ventral tegmental area (VTA): Systemic this compound administration caused both dose-dependent increases and decreases in basal activity of VTA dopaminergic neurons. [] Interestingly, local application of this compound directly into the VTA consistently excited these neurons. [] This suggests a complex interplay of local and systemic effects mediated by 5-HT6 receptors.

Q4: How does this compound compare to other 5-HT6 agonists in terms of its effects on VTA dopaminergic neurons?

A: Interestingly, this compound showed different effects compared to another 5-HT6 agonist, WAY-181187. While this compound caused both excitation and inhibition of VTA dopaminergic neurons following systemic administration, WAY-181187 consistently inhibited these neurons. [] This difference highlights the complexity of 5-HT6 receptor signaling and suggests that different agonists may engage distinct downstream pathways or have different affinities for receptor sub-states.

Q5: What is the significance of the selective action of this compound on 5-HT6 receptors?

A: The 5-HT6 receptor is primarily found in the brain and is involved in various cognitive functions. [, ] Therefore, the selective action of this compound on 5-HT6 receptors makes it a valuable tool for studying the role of these receptors in cognitive processes and for potentially developing treatments for cognitive disorders.

Q6: What are the potential therapeutic applications of this compound?

A6: Given its interaction with the 5-HT6 receptor, this compound has been explored preclinically for its potential in:

- Cognitive Enhancement: 5-HT6 receptors are implicated in learning and memory. [] this compound's effects on these receptors might prove beneficial in conditions like Alzheimer's disease. []

- Depression and Anhedonia: Research has explored the effects of this compound in animal models of depression. []

Q7: What are the potential limitations or challenges associated with this compound as a therapeutic agent?

A7: While promising, several factors warrant further investigation:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.